![molecular formula C19H23BrN2O3S2 B4178311 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4178311.png)
2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BDA-410 is a small molecule that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide is not fully understood. However, it is believed that 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, which in turn leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the migration and invasion of cancer cells. 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has also been shown to induce cell cycle arrest in cancer cells. These effects suggest that 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide may have potential as a therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide in lab experiments is its high potency. 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the growth of cancer cells at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide for use in experiments.
Future Directions
There are several future directions for research on 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to HSP90 inhibitors like 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide in animal models and eventually in clinical trials.
Scientific Research Applications
2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide may have potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S2/c1-3-22(4-2)27(24,25)18-11-9-17(10-12-18)21-19(23)14-26-13-15-5-7-16(20)8-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBIDBPMLJMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[4-(diethylsulfamoyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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